molecular formula C19H17N3O2 B2867703 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide CAS No. 2034481-97-3

4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Cat. No. B2867703
CAS RN: 2034481-97-3
M. Wt: 319.364
InChI Key: VWRSPJSZRTXLAC-UHFFFAOYSA-N
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Description

“4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” is a synthetic compound that belongs to the group of benzamide derivatives. It is a small molecule with a molecular formula of C19H17N3O2 and a molecular weight of 319.364 . This compound belongs to the class of organic compounds known as diphenylethers, which are aromatic compounds containing two benzene rings linked to each other through an ether group .


Synthesis Analysis

The synthesis of similar compounds has been discussed in various studies. For instance, a series of new compounds has been synthesized by replacing the glutamic acid part of Pemetrexed drug with primary, secondary, and aryl amines in high yields using diethylphosphorocyanidate . Another study mentions a Diels–Alder reaction between key intermediates leading to the formation of the correspondent compound .


Molecular Structure Analysis

The molecular structure of “4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” involves a pyrimidine ring attached to a phenyl ring through an ether linkage and an amide linkage . The pyrimidine ring is also attached to an ethyl group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” are not mentioned in the retrieved papers, the synthesis process of similar compounds often involves reactions such as condensation, isomerization, and ring-opening and ring-closure processes .

Scientific Research Applications

Aldose Reductase Inhibitors and Antioxidant Activity

Compounds bearing pyrido[1,2-a]pyrimidin-4-one derivatives have been tested as aldose reductase (ALR2) inhibitors, demonstrating activity levels in the micromolar/submicromolar range. These derivatives have shown significant antioxidant properties, suggesting potential applications in managing oxidative stress-related conditions (C. La Motta et al., 2007).

Synthesis of Heterocyclic Phenols

The synthesis of new heterocyclic phenols, including 9-Hydroxypyrido[1,2-a]pyrimidin-4-one derivatives, indicates the potential of these compounds in creating novel chemical entities with diverse biological activities. These synthetic pathways can lead to the development of new pharmaceuticals (F. Dennin et al., 1991).

Histone Deacetylase Inhibition

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is a selective small molecule histone deacetylase (HDAC) inhibitor, suggesting that compounds with similar core structures may have potential applications in cancer treatment by modulating gene expression through epigenetic mechanisms (Nancy Z. Zhou et al., 2008).

Corrosion Inhibition

Derivatives such as 4-(4-((Pyridin-2-yl)methyleneamino)phenoxy)-N-((pyridin-2-yl)methylene)benzenamine have been investigated for their corrosion inhibitive performances on mild steel in acidic media. This suggests potential applications in materials science for protecting metals against corrosion (Manilal Murmu et al., 2019).

Future Directions

The future directions for “4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide” and similar compounds could involve further exploration of their biological activities and potential applications. This could include designing new derivatives of phenoxy acetamide and its derivatives that have proven to be successful agents in terms of safety and efficacy .

Mechanism of Action

Target of Action

The primary target of 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is the Mitogen-activated protein kinase 14 (MAPK14) . MAPK14, also known as p38 alpha, is a protein that plays a crucial role in cellular responses to stress and inflammation.

Mode of Action

It is known to interact with its target, mapk14, leading to changes in the protein’s activity . This interaction could potentially modulate the MAPK14 pathway, affecting various cellular processes such as inflammation and stress response.

Result of Action

It has been reported that structurally similar compounds have shown significant antiviral activity . This suggests that 4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide could potentially have similar effects.

properties

IUPAC Name

4-phenoxy-N-(2-pyrimidin-5-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2/c23-19(22-11-10-15-12-20-14-21-13-15)16-6-8-18(9-7-16)24-17-4-2-1-3-5-17/h1-9,12-14H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRSPJSZRTXLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NCCC3=CN=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-phenoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

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